3-Hydroxyquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyquinoline-7-carboxylic acid: is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the third position and a carboxylic acid group at the seventh position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
3-Hydroxyquinoline-7-carboxylic acid, a derivative of quinoline, has been found to interact with several biological targets. The primary targets include 2-Oxoglutarate (2OG) and iron-dependent oxygenases , which are considered promising therapeutic targets for various human diseases . These enzymes play a crucial role in numerous biological processes, including nucleic acid demethylation and γ-butyrobetaine hydroxylation .
Mode of Action
The compound interacts with its targets by acting as an inhibitor. For instance, it has been reported as the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . It inhibits 2OG-dependent histone lysine demethylases (KDM), which are involved in epigenetic processes . Furthermore, it also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting 2OG-dependent enzymes, it impacts the pathways related to nucleic acid demethylation and γ-butyrobetaine hydroxylation . These pathways are crucial for various biological processes, including gene expression and lipid metabolism.
Pharmacokinetics
It’s worth noting that similar compounds, such as 5-carboxy-8-hydroxyquinoline (iox1), have been reported to suffer from low cell permeability , which could impact the bioavailability of this compound.
Result of Action
The inhibition of 2OG-dependent enzymes by this compound can lead to significant molecular and cellular effects. For instance, by inhibiting histone lysine demethylases, it can affect gene expression and potentially influence cell differentiation and development . Similarly, by inhibiting FTO, it may impact metabolic processes .
Biochemical Analysis
Biochemical Properties
3-Hydroxyquinoline-7-carboxylic acid is known to interact with a diverse range of biomolecules, including enzymes and proteins . It is a chemical reagent used in the preparation of cyclic peptides with antitumor functionality
Cellular Effects
The cellular effects of this compound are largely dependent on its interactions with various biomolecules. For instance, it has been reported that 8-Hydroxyquinoline derivatives, which are structurally similar to this compound, exhibit pronounced chelating, antioxidant, and neuroprotective effects . They have been shown to protect SHSY-5Y human neuroblastoma cells against H2O2- and 6-OHDA-induced damage .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these mechanisms are still being elucidated.
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds, such as 8-Hydroxyquinoline derivatives, can change over time . These changes may include variations in the compound’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with different enzymes and cofactors
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyquinoline-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, can be employed to synthesize quinoline derivatives . Additionally, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been utilized to introduce functional groups at specific positions on the quinoline ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-7-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinoline-7-carboxylic acid.
Reduction: 3-Hydroxyquinoline-7-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Hydroxyquinoline-7-carboxylic acid is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial and fungal strains, as well as certain cancer cell lines .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer progression makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.
Quinoline-2-carboxylic acid: Another quinoline derivative with diverse biological activities.
Quinoline-4-carboxylic acid: Used in the synthesis of various bioactive compounds.
Uniqueness: 3-Hydroxyquinoline-7-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups allow for versatile chemical modifications, making it a valuable intermediate in the synthesis of novel compounds .
Properties
IUPAC Name |
3-hydroxyquinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-6-1-2-7(10(13)14)4-9(6)11-5-8/h1-5,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZKEPMGJUSGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.